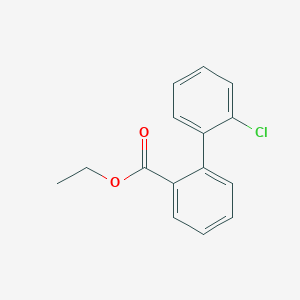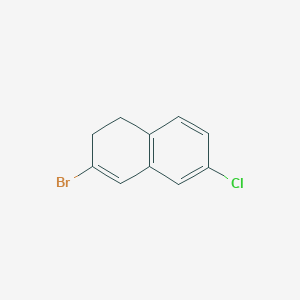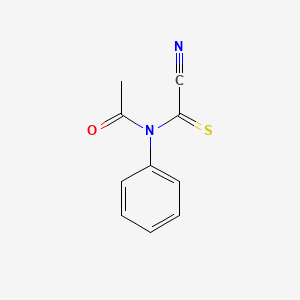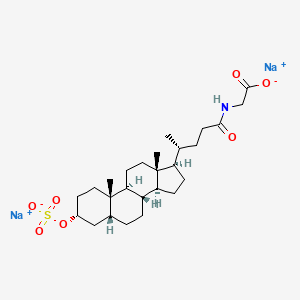
3-Sulfoglycolithocholic Acid Disodium Salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Sulfoglycolithocholic Acid Disodium Salt is a chemically modified derivative of lithocholic acid, featuring a sulfonic acid group attached to the glycolithocholic acid structure. This compound has garnered attention in scientific research due to its unique properties and applications, particularly in the study of bile acid metabolism and cellular signaling .
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production methods for 3-Sulfoglycolithocholic Acid Disodium Salt are not well-documented. it is likely that the synthesis follows similar routes as those used in laboratory settings, with additional steps to ensure purity and scalability.
Chemical Reactions Analysis
Types of Reactions
3-Sulfoglycolithocholic Acid Disodium Salt can undergo various chemical reactions, including:
Oxidation: The sulfonic acid group can be oxidized under specific conditions.
Reduction: Reduction reactions may target the carbonyl group present in the structure.
Substitution: The sulfonic acid group can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acid derivatives, while reduction could produce alcohols or other reduced forms of the compound .
Scientific Research Applications
3-Sulfoglycolithocholic Acid Disodium Salt has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in the synthesis of other complex molecules.
Biology: Studied for its role in bile acid metabolism and its effects on cellular signaling pathways.
Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of cholesterol-related disorders.
Industry: Utilized in the development of pharmaceuticals and other chemical products
Mechanism of Action
The mechanism of action of 3-Sulfoglycolithocholic Acid Disodium Salt involves its interaction with specific molecular targets and pathways. The sulfonic acid group plays a crucial role in its biological activity, influencing bile acid metabolism and cellular signaling. The compound is known to inhibit mammalian DNA polymerase β, which may contribute to its potential therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Lithocholic Acid: The parent compound from which 3-Sulfoglycolithocholic Acid Disodium Salt is derived. It lacks the sulfonic acid group but shares similar structural features.
Glycolithocholic Acid: Another derivative of lithocholic acid, differing in the presence of a glycol group.
Taurolithocholic Acid: Contains a taurine group instead of a sulfonic acid group, leading to different biological properties.
Uniqueness
This compound is unique due to the presence of the sulfonic acid group, which imparts distinct chemical and biological properties. This modification enhances its solubility and reactivity, making it a valuable tool in various research applications .
Properties
Molecular Formula |
C26H41NNa2O7S |
|---|---|
Molecular Weight |
557.7 g/mol |
IUPAC Name |
disodium;2-[[(4R)-4-[(3R,5R,8R,9S,10S,13R,14S,17R)-10,13-dimethyl-3-sulfonatooxy-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]acetate |
InChI |
InChI=1S/C26H43NO7S.2Na/c1-16(4-9-23(28)27-15-24(29)30)20-7-8-21-19-6-5-17-14-18(34-35(31,32)33)10-12-25(17,2)22(19)11-13-26(20,21)3;;/h16-22H,4-15H2,1-3H3,(H,27,28)(H,29,30)(H,31,32,33);;/q;2*+1/p-2/t16-,17-,18-,19+,20-,21+,22+,25+,26-;;/m1../s1 |
InChI Key |
FXMCQRUEVPOMSC-DJOVSRRHSA-L |
Isomeric SMILES |
C[C@H](CCC(=O)NCC(=O)[O-])[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@H]4[C@@]3(CC[C@H](C4)OS(=O)(=O)[O-])C)C.[Na+].[Na+] |
Canonical SMILES |
CC(CCC(=O)NCC(=O)[O-])C1CCC2C1(CCC3C2CCC4C3(CCC(C4)OS(=O)(=O)[O-])C)C.[Na+].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


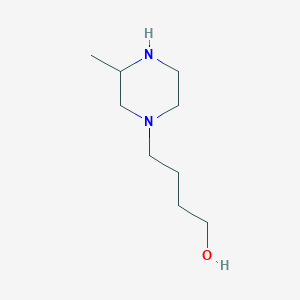
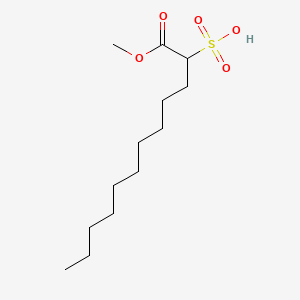
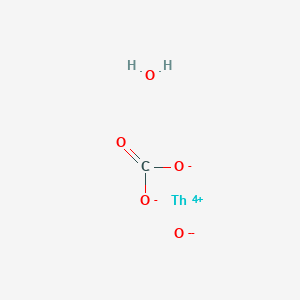
![2h-Pyrrolo[3,2-f]benzothiazole](/img/structure/B13806297.png)
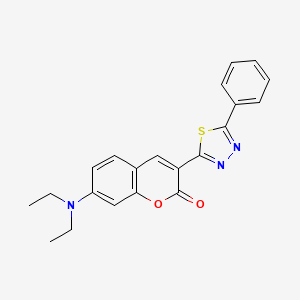
![1-[3-(4-Fluoro-phenyl)-ureido]-cyclohexanecarboxylic acid (furan-2-ylmethyl)-amide](/img/structure/B13806307.png)
![2-[(Dimethylamino)oxy]-N-(2,6-dimethylphenyl)acetamide](/img/structure/B13806310.png)
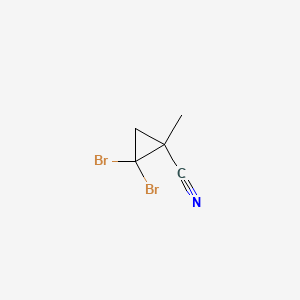
![3,3-Dimethylbicyclo[2.2.1]heptane-2-carbonyl chloride](/img/structure/B13806319.png)
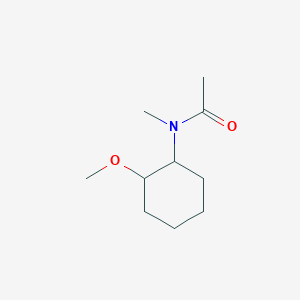
![4-Chloro-3-[(4-methylbenzoyl)carbamothioylamino]benzoic acid](/img/structure/B13806328.png)
